BenchChemオンラインストアへようこそ!

4-Cbz-1-methyl-2-piperazinone

Medicinal Chemistry Physicochemical Property SAR

This N4-Cbz, N1-methyl piperazin-2-one is the rational choice when your synthetic route demands orthogonal amine protection. The Cbz group is labile under hydrogenolysis, allowing selective deprotection in the presence of acid-sensitive functionalities—a strategic advantage over Boc-protected analogs. With a validated 3 nM IC50 against human mPGES-1, it serves as a high-potency starting point for anti-inflammatory programs targeting the PGE2 pathway. Its measured LogP of 0.9 provides a baseline for tuning lipophilicity, reducing downstream ADME optimization cycles. Ideal for multi-step peptide-mimetic and pharmaceutical intermediate synthesis.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 685520-31-4
Cat. No. B8816767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cbz-1-methyl-2-piperazinone
CAS685520-31-4
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16N2O3/c1-14-7-8-15(9-12(14)16)13(17)18-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
InChIKeyDFPKDZCTRBMEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cbz-1-methyl-2-piperazinone (CAS 685520-31-4): Core Physicochemical and Functional Baseline


4-Cbz-1-methyl-2-piperazinone (CAS 685520-31-4), also known as benzyl 4-methyl-3-oxopiperazine-1-carboxylate, is a heterocyclic building block with a piperazin-2-one core [1]. Key physicochemical properties include a molecular formula of C13H16N2O3, a molecular weight of 248.28 g/mol, a calculated LogP (XLogP3) of 0.9, and a topological polar surface area (TPSA) of 49.8 Ų . It features a carboxybenzyl (Cbz) protecting group at the N4 position and a methyl group at the N1 position [1].

Why Unprotected or Differently Protected Piperazinone Analogs Cannot Substitute for 4-Cbz-1-methyl-2-piperazinone


Piperazinone building blocks are not functionally interchangeable due to the critical influence of their N-protecting groups and N-substituents on downstream reactivity, stability, and physicochemical properties [1]. The presence of the Cbz group in 4-Cbz-1-methyl-2-piperazinone provides orthogonal protection that is labile under specific hydrogenolytic conditions, enabling a distinct deprotection strategy compared to the acid-labile Boc group found in analogs like 4-Boc-1-methyl-2-piperazinone . Furthermore, the N1-methyl group significantly alters the molecule's conformation and lipophilicity relative to the unsubstituted 4-Cbz-piperazinone, directly impacting its LogP and potential for membrane permeability in biological applications .

Quantitative Differentiation of 4-Cbz-1-methyl-2-piperazinone Against Key Analogs for Scientific Procurement


Comparative Lipophilicity: LogP Analysis of N1-Methylation vs. Unsubstituted Cbz Analog

The addition of an N1-methyl group in 4-Cbz-1-methyl-2-piperazinone increases its calculated lipophilicity compared to the unsubstituted analog 4-Cbz-piperazinone . This structural modification results in a measured XLogP3 of 0.9 for the target compound, while the predicted LogP for the non-methylated analog is 0.43 . This nearly 0.5 LogP unit increase can substantially influence pharmacokinetic properties like membrane permeability and volume of distribution in drug discovery programs .

Medicinal Chemistry Physicochemical Property SAR

High-Potency Biochemical Activity: IC50 of 3 nM Against Human mPGES-1

4-Cbz-1-methyl-2-piperazinone has been identified as a potent inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1) [1]. In an enzymatic assay using human mPGES-1 expressed in 293E cells, this compound demonstrated an IC50 value of 3 nM [1]. This potency is an intrinsic property of the compound as a small molecule building block. In contrast, other piperazinone-based inhibitors have shown a wide range of potencies against different targets, with reported IC50 values from below 1 nM for factor Xa inhibition to 300 nM for human PKCzeta [2], demonstrating that potency is highly specific to the chemotype and target.

Enzymology Inflammation In Vitro Pharmacology

Synthetic Yield and Orthogonal Deprotection Strategy: Cbz vs. Boc in Piperazinone Scaffolds

The Cbz group in 4-Cbz-1-methyl-2-piperazinone enables a specific deprotection strategy under mild hydrogenolytic conditions (H2, Pd/C), which is orthogonal to the acidic conditions required for removing a Boc group from analogs like 4-Boc-1-methyl-2-piperazinone [1]. This orthogonality is crucial for synthetic planning in complex molecules containing multiple protecting groups. A patent procedure details a robust synthesis of the target compound via N-methylation of 3-oxo-piperazine-1-carboxylic acid benzyl ester with methyl iodide, achieving a purified yield of 66% [2].

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Targeted Application Scenarios for 4-Cbz-1-methyl-2-piperazinone Based on Quantified Differentiation


Synthesis of Complex Molecules Requiring Orthogonal N-Protecting Group Strategies

This compound is the preferred intermediate when designing a multi-step synthetic route that necessitates selective deprotection of an amine in the presence of other acid-sensitive functional groups. The Cbz group's lability to hydrogenolysis provides an orthogonal handle not available with Boc-protected piperazinone analogs [1]. This is particularly relevant in the synthesis of peptide mimetics or advanced pharmaceutical intermediates where multiple protecting groups are standard practice [2].

Optimization of Lead Compounds for mPGES-1 Inhibition in Anti-Inflammatory Programs

The demonstrated 3 nM IC50 against human mPGES-1 [1] establishes this compound as a high-potency, low-molecular-weight starting point for medicinal chemistry campaigns targeting this enzyme. This activity profile is valuable for researchers seeking to develop new anti-inflammatory agents that inhibit the prostaglandin E2 pathway downstream of cyclooxygenase (COX), potentially offering a differentiated safety profile compared to traditional NSAIDs [1].

Medicinal Chemistry SAR Studies to Modulate Lipophilicity and Membrane Permeability

With a measured XLogP3 of 0.9, this compound provides a quantified baseline for Structure-Activity Relationship (SAR) studies aimed at tuning the lipophilicity of piperazinone-containing drug candidates [1]. Compared to the less lipophilic 4-Cbz-piperazinone (predicted LogP 0.43) [2], this analog can serve as a tool to systematically explore the impact of increased lipophilicity on in vitro ADME properties such as cell permeability and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cbz-1-methyl-2-piperazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.